5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde
Overview
Description
5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a benzyloxy group at the 5-position, a chlorine atom at the 6-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitropyridine and benzyl alcohol.
Reduction: The nitro group of 2-chloro-5-nitropyridine is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Protection: The amine group is then protected using a suitable protecting group such as a benzyl group.
Formylation: The protected amine is subjected to formylation using a formylating agent like Vilsmeier-Haack reagent to introduce the aldehyde group at the 2-position.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 5-(Benzyloxy)-6-chloro-2-pyridinecarboxylic acid.
Reduction: 5-(Benzyloxy)-6-chloro-2-pyridinemethanol.
Substitution: 5-(Benzyloxy)-6-substituted-2-pyridinecarbaldehyde derivatives.
Scientific Research Applications
5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activities. The benzyloxy and chloro substituents contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-pyridinecarbaldehyde: Lacks the chlorine substituent at the 6-position.
6-Chloro-2-pyridinecarbaldehyde: Lacks the benzyloxy substituent at the 5-position.
5-(Benzyloxy)-6-chloro-3-pyridinecarbaldehyde: Has the aldehyde group at the 3-position instead of the 2-position.
Uniqueness
5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both benzyloxy and chloro groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
6-chloro-5-phenylmethoxypyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQMRBDRIYQWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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